molecular formula C13H19Cl2NO B1426513 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-65-9

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426513
M. Wt: 276.2 g/mol
InChI Key: DNLHLFNHQBSYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the empirical formula C11H15Cl2NO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” can be represented by the SMILES string Cl.Clc1ccccc1OC2CCNCC2 . The InChI key is OWOPJLHKPATCOS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is a solid substance . Its molecular weight is 248.15 .

Scientific Research Applications

  • Metabolic Activity in Obese Rats : Massicot, Steiner, and Godfroid (1985) found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, when administered chronically, reduced food intake and weight gain in obese (fa/fa) rats, and increased free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).

  • Feeding Behavior and Toxicity : In a study by Massicot, Thuillier, and Godfroid (1984), the compound was tested for its effect on feeding behavior. This substance, distinct from amphetamines and with low toxicity, affected the satiety center and reduced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

  • Antimicrobial Activities : Ovonramwen, Owolabi, and Oviawe (2019) synthesized a related compound and screened it for antimicrobial activities, finding moderate activities against various microbes (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Synthesis and Potential Anticancer Agents : Dimmock, Vashishtha, and colleagues (1998) synthesized a series of compounds related to 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, displaying significant cytotoxicity toward various cancer cells (Dimmock, Vashishtha, et al., 1998).

  • Antibacterial Activity : Iqbal, Jamal, and colleagues (2017) synthesized acetamide derivatives bearing piperidine and evaluated their antibacterial potentials, finding moderate inhibitors against Gram-negative bacterial strains (Iqbal, Jamal, et al., 2017).

  • Anti-Acetylcholinesterase Activity : Sugimoto, Tsuchiya, and colleagues (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, finding compounds with significant inhibitory activity (Sugimoto, Tsuchiya, et al., 1990).

  • Synthesis and Antihypertensive Agents : Takai, Obase, and colleagues (1986) prepared a series of piperidine derivatives with a quinazoline ring, testing them for antihypertensive activity with promising results (Takai, Obase, et al., 1986).

  • Synthesis and Neuroprotective Activities : Zhong, Gao, Xu, Qi, and Wu (2020) designed and synthesized aryloxyethylamine derivatives, evaluating their neuroprotective effects. They found several compounds with potent protection against glutamate-induced cell death (Zhong, Gao, Xu, Qi, & Wu, 2020).

Safety And Hazards

“4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride” is classified as an Aquatic Acute 1, Eye Irritant 2, and Skin Irritant 2 . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHLFNHQBSYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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